molecular formula C7H5F2NO B178091 N-(3,5-difluorophenyl)formamide CAS No. 198077-69-9

N-(3,5-difluorophenyl)formamide

Cat. No. B178091
CAS RN: 198077-69-9
M. Wt: 157.12 g/mol
InChI Key: ZYDUAODJWDWHKD-UHFFFAOYSA-N
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Description

“N-(3,5-difluorophenyl)formamide” is a chemical compound with the molecular formula C7H5F2NO . It has an average mass of 157.117 Da and a monoisotopic mass of 157.033920 Da .

Scientific Research Applications

Polymorphism in Fluorinated Formamides

One study focuses on the polymorphism of N-(2,6-difluorophenyl)formamide, which, while not the exact compound , provides insights into the structural versatility of closely related fluorinated formamides. Two distinct polymorphic forms were observed, demonstrating different packing arrangements and hydrogen bonding patterns in their crystal structures. This research highlights the significance of fluorinated formamides in studying polymorphism, which is crucial for understanding the material properties and stability of pharmaceutical compounds (Omondi et al., 2009).

Catalysis and Synthesis

Several studies explore the use of formamides in catalysis and organic synthesis. For example, formamides serve as precursors in the N-formylation of amines, a key step in synthesizing a wide range of complex molecules. This process is facilitated by various catalysts under solvent-free conditions or by employing green chemistry principles, demonstrating the formamides' versatility in organic synthesis and their potential in environmentally friendly processes (Baghbanian & Farhang, 2013).

Material Science Applications

In material science, the structural, thermal, and mechanical properties of polymorphs of fluorinated amides have been quantitatively investigated. This research is pivotal for the development of new materials with tailored properties for specific applications. The study on N-(3,5-difluorophenyl)-2,4-difluorobenzamide, a compound with a structural similarity to N-(3,5-difluorophenyl)formamide, reveals the influence of short, linear C-H⋅⋅⋅F intermolecular interactions on the material's properties. Such insights are valuable for designing materials with desired mechanical stiffness and hardness (Mondal et al., 2017).

Prebiotic Chemistry

Another intriguing application area is prebiotic chemistry, where formamide, a compound related to formamides, plays a role in the synthesis and degradation of nucleobases and nucleic acids. This research sheds light on the potential pathways for the origin of life, demonstrating how simple organic molecules could contribute to the formation of essential biomolecules under prebiotic conditions (Saladino et al., 2004).

properties

IUPAC Name

N-(3,5-difluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUAODJWDWHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294138
Record name N-(3,5-difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198077-69-9
Record name N-(3,5-difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-difluoroaniline (5.0 g, 38.7 mmol) in HCOOH (15 mL) was heated to reflux for 4 h. The mixture was poured into ice-water and stirred for 0.5 h. The white solid was collected by filtration, and dried under vacuum to give 4.8 g (79%) of crude N-(3,5-difluorophenyl)formamide. To the solution of LiAlH4 (3.0 g, 78.9 mmol) in dry THF (50 mL) was added a solution of N-(3,5-difluorophenyl)formamide (4.8 g, 30.6 mmol) in dry THF (50 mL) at r.t. The mixture was stirred overnight and then quenched with addition of water (3.0 mL), aqueous 10% NaOH (3.0 mL), and water (9.0 ml). The reaction mixture was filtered and extracted with EtOAc. Organics were dried (Na2SO4), and concentrated to give 3.8 g (86%) of the title compound as a pale brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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